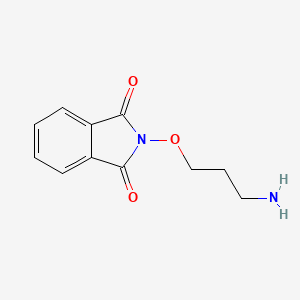

(1,3-dioxoisoindolin-2-yl)-propan-amine

Description

Significance of the Isoindoline-1,3-dione Scaffold in Chemical Research

The isoindoline-1,3-dione, commonly known as the phthalimide (B116566) scaffold, represents a cornerstone in the field of medicinal chemistry and organic synthesis. gsconlinepress.commdpi.com This bicyclic structure, which features a benzene (B151609) ring fused to a five-membered pyrrolidine (B122466) ring with two carbonyl groups at positions 1 and 3, is considered a "privileged" scaffold. This designation stems from its ability to serve as a versatile framework for the design of novel drug candidates with a wide array of biological activities. mdpi.com The hydrophobic nature of the phthalimide moiety is a key attribute, enhancing the ability of compounds containing it to traverse biological membranes. mdpi.com

The significance of the isoindoline-1,3-dione scaffold is underscored by its presence in numerous biologically active molecules. gsconlinepress.com Research has demonstrated that derivatives of phthalimide exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, analgesic, anticonvulsant, and antimicrobial properties. nih.govnih.gov For instance, the phthalimide ring is a crucial component of thalidomide (B1683933) and its analogs, such as pomalidomide (B1683931) and lenalidomide, which are used in the treatment of multiple myeloma. gsconlinepress.commdpi.com The mechanism of action for some of these compounds involves interaction with the protein cereblon, highlighting the specific molecular recognition capabilities of the phthalimide structure. mdpi.commdpi.com Furthermore, the scaffold has been explored for its potential in developing inhibitors for enzymes like acetylcholinesterase, which is relevant in the context of Alzheimer's disease. nih.gov The structural rigidity and synthetic accessibility of the isoindoline-1,3-dione core make it an attractive starting point for combinatorial chemistry and the generation of diverse molecular libraries for drug discovery.

Overview of Propan-amine Derivatives in Synthetic Chemistry

Propan-amine and its derivatives are fundamental building blocks in synthetic organic chemistry, valued for their utility in constructing a wide range of more complex molecules, particularly within the pharmaceutical and agrochemical industries. solubilityofthings.com As a primary aliphatic amine, propan-1-amine is characterized by the presence of a reactive amino (-NH2) group attached to a propyl chain. solubilityofthings.comwikipedia.org This functional group imparts basic properties to the molecule, allowing it to act as an effective nucleophile in various chemical reactions. solubilityofthings.com This nucleophilicity is central to its role in the formation of amides, imines, and quaternary ammonium (B1175870) salts. solubilityofthings.comncert.nic.in

The versatility of propan-amine derivatives is further exemplified by propargylamines, which contain a propargyl group (a propyl group with a carbon-carbon triple bond). These compounds are of significant interest in medicinal chemistry, with derivatives like pargyline, rasagiline, and selegiline (B1681611) being used in the management of neurodegenerative conditions such as Parkinson's and Alzheimer's diseases. rsc.org The synthesis of propargylamines is often achieved through multicomponent reactions, such as the A3 coupling of an aldehyde, an amine, and a terminal alkyne, which is a testament to the advancements in green chemistry and solvent-free synthetic methodologies. rsc.orgorganic-chemistry.org The ability of the amine group to participate in such a wide array of transformations makes propan-amine derivatives indispensable tools for the modern synthetic chemist. ncert.nic.in

Scope and Research Focus on (1,3-dioxoisoindolin-2-yl)-propan-amine and its Analogs

The compound (1,3-dioxoisoindolin-2-yl)-propan-amine, which integrates the phthalimide scaffold with a propan-amine side chain, and its analogs are a subject of focused research due to the potential for synergistic biological activity arising from the combination of these two important pharmacophores. The research in this area explores how modifications to the propan-amine chain and the phthalimide ring system influence the chemical properties and biological activities of the resulting molecules.

A notable analog, 2-(3-(Dimethylamino)Propyl)Isoindoline-1,3-Dione (DAPID), has been synthesized through the reaction of phthalic anhydride (B1165640) derivatives with N,N-dimethylpropylamine. researchgate.net Studies have shown that modern synthetic techniques, such as microwave-enhanced methods, can significantly improve the yield of these compounds compared to classical approaches. researchgate.net Further derivatization of DAPID to form quaternary ammonium salts has led to compounds with demonstrated anticancer activity against liver cancer cell lines. researchgate.net

Another class of related compounds are the 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea (B33335) analogs. These have been synthesized in multiple steps and evaluated for their anticancer properties. mdpi.comnih.gov For example, 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea has shown significant growth inhibition against a range of cancer cell lines, including those for non-small cell lung cancer, renal cancer, and breast cancer. mdpi.comnih.gov

Research has also extended to other analogs where the amine functionality of the propane (B168953) chain is modified or replaced. For instance, 3-(1,3-Dioxoisoindolin-2-yl)propanenitrile has been synthesized and its crystal structure elucidated. nih.gov Similarly, the synthesis and crystal structure of 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid have been reported, with this compound serving as an intermediate in the synthesis of other complex molecules. nih.gov The table below summarizes some of the key analogs and their reported research focus.

| Compound Name | Research Focus |

| 2-(3-(Dimethylamino)Propyl)Isoindoline-1,3-Dione (DAPID) | Synthesis and anticancer activity |

| 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | Synthesis and anticancer activity |

| 3-(1,3-Dioxoisoindolin-2-yl)propanenitrile | Synthesis and crystal structure analysis |

| 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid | Synthesis, crystal structure, and as a synthetic intermediate |

| 3-(1,3-Dioxoisoindolin-2-yl)propanimidamide | Chemical properties and synthesis |

The collective research on (1,3-dioxoisoindolin-2-yl)-propan-amine and its analogs highlights a rich area of investigation aimed at exploring the chemical space and potential therapeutic applications of these hybrid molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-aminopropoxy)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c12-6-3-7-16-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMXQSZQASMVAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Synthesis of the (1,3-dioxoisoindolin-2-yl) Moiety

The formation of the N-substituted phthalimide (B116566), the central structural motif, is a critical step. This is typically achieved by reacting phthalic anhydride (B1165640) or its derivatives with a primary amine.

Dehydrative Condensation Reactions with Phthalic Anhydride and Primary Amines

The most fundamental and widely used method for synthesizing N-substituted phthalimides is the direct dehydrative condensation of phthalic anhydride with a primary amine at elevated temperatures. organic-chemistry.orgjetir.org This reaction proceeds through the formation of an intermediate phthalamic acid, which then undergoes cyclization via the elimination of a water molecule to form the stable five-membered imide ring. jetir.org While effective, this method often requires high temperatures and can be energy-intensive. The reaction is a cornerstone in the formation of the phthalimide core, which serves as a precursor to introducing the propan-amine side chain. nih.gov

Lewis Acid-Catalyzed Approaches in Phthalimide Formation

To facilitate the cyclization of phthalamic acids into phthalimides under milder conditions, Lewis acid catalysis has been explored. Lewis acids can activate the carbonyl group of the anhydride, making it more susceptible to nucleophilic attack by the amine. A notable example involves the use of TaCl₅-silica gel as a Lewis acid catalyst in a solvent-free procedure, often coupled with microwave irradiation to expedite the reaction. organic-chemistry.org Another approach utilizes niobium(V) oxide (Nb₂O₅) as a reusable and base-tolerant heterogeneous Lewis acid catalyst for the synthesis of cyclic imides from dicarboxylic acids or anhydrides and amines. researchgate.net These catalytic methods offer advantages in terms of reaction conditions and catalyst reusability. researchgate.net

Microwave-Assisted Synthetic Procedures

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the formation of phthalimides. acs.orgderpharmachemica.comtandfonline.com This technique significantly reduces reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods. tandfonline.comctppc.org The application of microwave irradiation is advantageous for the N-alkylation of imides and can be performed under solvent-free or "neat" conditions, which enhances its efficiency and environmental friendliness. derpharmachemica.com For instance, the reaction of phthalic anhydride with various amines, such as urea (B33335), glycine, and aniline, under microwave irradiation has been shown to produce phthalimide derivatives with yields ranging from 70% to over 80% in a fraction of the time required by traditional methods. ctppc.orgrsc.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Phthalimide Synthesis

| Reactants | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Phthalic Anhydride + Aniline | Microwave | 5 min | 80.21 | ctppc.org |

| Phthalic Anhydride + Glycine | Microwave | 4 min | 76.65 | ctppc.org |

| Phthalic Anhydride + Urea | Microwave | 3 min | 70.7 | ctppc.org |

| Phthalic Anhydride + Amines | Conventional (Reflux) | 50 min - 4 hrs | Variable | jetir.org |

Green Chemistry Approaches in Phthalimide Synthesis

In line with the principles of green chemistry, several environmentally benign methods for phthalimide synthesis have been developed. These approaches focus on reducing waste, avoiding hazardous solvents, and utilizing reusable catalysts. researchgate.net One such method employs montmorillonite-KSF, a type of clay, as a reusable catalyst for the reaction between phthalic anhydride and amines. jetir.org This heterogeneous catalyst is non-corrosive, inexpensive, and facilitates mild reaction conditions with high yields and selectivity. jetir.org Other green strategies include performing the synthesis in high-temperature, high-pressure water/ethanol mixtures or in supercritical carbon dioxide, which serve as more environmentally friendly reaction media. researchgate.netresearchgate.net These methods aim to improve the atom economy and reduce the environmental impact of the synthesis. rsc.org

Functionalization of the Propan-amine Side Chain

Once the phthalimide nucleus is formed, the next stage involves the introduction and modification of the three-carbon amino side chain.

Introduction of the Amine Group via Reductive Amination or Nucleophilic Substitution

The propan-amine side chain can be incorporated through several established synthetic routes. One common strategy is a variation of the Gabriel synthesis, a classic method for preparing primary amines. organic-chemistry.org This involves the N-alkylation of potassium phthalimide with a suitable three-carbon electrophile containing a leaving group, such as a halide (e.g., 1-bromo-3-chloropropane). This nucleophilic substitution reaction forms the C-N bond and attaches the propyl chain to the phthalimide nitrogen. wikipedia.orgucalgary.ca The terminal group on the propyl chain can then be converted to an amine.

Alternatively, the amine group can be introduced via reductive amination. wikipedia.orgmasterorganicchemistry.com This process involves the reaction of a phthalimide-containing aldehyde or ketone with ammonia or an amine to form an intermediate imine, which is then reduced to the corresponding amine. youtube.com This method is highly versatile and can be performed in a one-pot fashion using various reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which offer selectivity in reducing the imine in the presence of the carbonyl group. masterorganicchemistry.comorganic-chemistry.org Reductive amination is a key method for forming C-N bonds and is widely used in the synthesis of primary, secondary, and tertiary amines. youtube.com

Table 2: Common Reagents in Reductive Amination

| Reducing Agent | Characteristics | Reference |

|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of aldehydes/ketones. | masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective reducing agent for various aldehydes and ketones. | organic-chemistry.org |

| α-Picoline-borane | Can be used in MeOH, water, or neat conditions. | organic-chemistry.org |

| Ammonia Borane | Used in solvent-free conditions promoted by trimethyl borate. | organic-chemistry.org |

Alkylation Reactions, including Gabriel Synthesis Modifications

The Gabriel synthesis is a cornerstone method for the preparation of primary amines from primary alkyl halides, effectively transforming them via N-alkylation of a phthalimide salt. researchgate.net In this process, the phthalimide anion acts as a surrogate for the ammonia anion (H₂N⁻). researchgate.net The reaction begins with the deprotonation of phthalimide by a base like potassium hydroxide to form a potent nucleophile, the imide ion. researchgate.net This ion then displaces a halide from an alkyl halide in a nucleophilic substitution reaction, forming an N-alkyl phthalimide intermediate. researchgate.net

Historically, the cleavage of the N-alkylphthalimide to release the primary amine was conducted under harsh conditions, such as using strong acids (e.g., sulfuric or hydrobromic acid) or bases, which limited the reaction's applicability with sensitive substrates. researchgate.net To address these limitations, several modifications have been developed. The most prominent is the Ing-Manske procedure, which utilizes hydrazine hydrate in refluxing ethanol for a milder, neutral cleavage of the phthalimide group. ajpamc.com This method yields the desired primary amine along with a phthalhydrazide precipitate. nih.gov

Further refinements to the Gabriel synthesis include the use of alternative reagents like the sodium salt of saccharin or di-tert-butyl-iminodicarboxylate, which are electronically similar to phthalimide but may offer easier hydrolysis. organic-chemistry.org The efficiency of the alkylation step can also be enhanced by using solvents like dimethylformamide (DMF) and by adding catalytic amounts of crown ethers or cryptands. organic-chemistry.org

Table 1: Key Features of Gabriel Synthesis and Its Modifications

| Method | Reagents | Conditions | Advantages | Limitations |

| Traditional Gabriel Synthesis | Potassium phthalimide, Alkyl halide, Strong acid/base | High temperatures, Harsh hydrolysis | Avoids over-alkylation of the amine. researchgate.net | Incompatible with sensitive functional groups. researchgate.net |

| Ing-Manske Procedure | N-alkylphthalimide, Hydrazine hydrate | Refluxing ethanol | Milder, neutral conditions for cleavage. ajpamc.com | Phthalhydrazide byproduct can be difficult to separate. nih.gov |

| Alternative Reagents | Sodium salt of saccharin, etc. | Varies | Can extend reactivity to secondary alkyl halides. organic-chemistry.org | Reagent availability and cost may vary. |

Derivatization from Aldehyde Precursors (e.g., 3-(1,3-Dioxoisoindolin-2-yl)propanal)

The compound 3-(1,3-Dioxoisoindolin-2-yl)propanal, also known as 3-phthalimidopropionaldehyde, serves as a valuable precursor for synthesizing various analogs. sigmaaldrich.comtcichemicals.comalfa-chemical.comtcichemicals.com This aldehyde can be transformed into a diverse range of compounds through reactions targeting the carbonyl group.

A primary method for derivatizing this aldehyde is reductive amination (also known as reductive alkylation). wikipedia.org This powerful technique converts a carbonyl group into an amine via an intermediate imine. wikipedia.org The process involves the reaction of the aldehyde with a primary or secondary amine under neutral or weakly acidic conditions to form an imine, which is then reduced to the corresponding amine. wikipedia.org This method is highly effective for creating substituted amines while avoiding the overalkylation issues often seen with direct alkylation of amines with alkyl halides. masterorganicchemistry.com

The reduction of the intermediate imine can be performed in the same pot ("direct reductive amination") or in a separate step after isolation of the imine ("indirect reductive amination"). wikipedia.org A variety of reducing agents are employed, with their selection depending on the specific substrates and desired selectivity.

Common Reducing Agents for Reductive Amination:

Sodium cyanoborohydride (NaBH₃CN): This reagent is particularly useful because it selectively reduces imines in the presence of aldehydes and is stable in weakly acidic solutions. wikipedia.orgmasterorganicchemistry.com

Sodium triacetoxyborohydride (NaBH(OAc)₃): A highly selective and mild reducing agent for reductive amination that offers an alternative to the more toxic cyanoborohydride reagents. masterorganicchemistry.comharvard.edu

Sodium borohydride (NaBH₄): While it can reduce both imines and carbonyls, conditions can be optimized (e.g., using methanol as a solvent) to favor imine reduction. harvard.edu

Catalytic Hydrogenation (H₂/Catalyst): Hydrogen gas with a metal catalyst (e.g., Palladium) is a common method for direct reductive amination. wikipedia.org

Through reductive amination, 3-(1,3-Dioxoisoindolin-2-yl)propanal can be reacted with a wide array of amines to generate a library of N-substituted (1,3-dioxoisoindolin-2-yl)-propan-amine analogs.

Synthesis of Key Intermediates

The protection of the amino group of amino acids is a critical step in peptide synthesis and the creation of complex organic molecules. niscpr.res.in The phthaloyl group is a stable and widely used protecting group for this purpose. niscpr.res.in N-Phthaloyl alkanoic acid derivatives are typically synthesized through the condensation reaction of an amino acid with phthalic anhydride. ekb.eg

Several methods exist for this transformation. A common laboratory procedure involves heating the amino acid and phthalic anhydride in a solvent such as glacial acetic acid under reflux. ekb.eg Another effective, solvent-free approach is the direct fusion of the reactants at high temperatures (e.g., 150-180 °C). acs.org Microwave irradiation has also been employed as an efficient, solvent-free method to drive the reaction to completion rapidly. niscpr.res.in These methods produce N-phthaloyl amino acids, which are crucial intermediates for subsequent coupling reactions.

N-Phthaloyl amino acids are versatile building blocks for creating more complex molecules, often referred to as conjugates. These syntheses typically involve activating the carboxylic acid group of the N-phthaloyl amino acid, enabling it to react with a nucleophile, most commonly an amine, to form an amide bond.

A standard strategy is to convert the N-phthaloyl amino acid into its more reactive acid chloride derivative. ekb.egekb.eg This is often achieved by refluxing the acid with thionyl chloride (SOCl₂). The resulting N-phthaloyl-aminoacyl chloride can then be coupled with various amines or anilines in a suitable solvent like dichloromethane to yield the desired amide conjugate. ekb.egekb.eg Direct amidation methods, which couple the carboxylic acid and amine without isolating the acid chloride intermediate, have also been developed using catalysts such as boronic acid. researchgate.net

Table 2: Examples of N-Phthaloyl Amino Acid Conjugate Synthesis

| N-Phthaloyl Amino Acid | Coupling Partner | Product (Conjugate) | Key Reagents/Conditions |

| N-Phthaloyl-α-amino acids | Homoveratrylamine | N-Phthaloyl-α-amino acid amides | 1. SOCl₂ (to form acid chloride) 2. Dichloromethane, 0°C to room temp. ekb.eg |

| Doubly N-protected α-phthaloyl amino acids | C-protected α-amino acids | Dipeptides | Boronic acid catalyst, Dichloromethane, 40-50°C researchgate.net |

| 2-(1,3-dioxoisoindolin-2-yl)acetamide | Various substituted benzylamines | N-benzyl-2-(1,3-dioxoisoindolin-2-yl)acetamide derivatives | Synthesis from 2-(1,3-dioxoisoindolin-2-yl)acetic acid and benzylamine. nih.gov |

Derivatization Strategies of (1,3-dioxoisoindolin-2-yl)-propan-amine Analogs

Amidation and esterification are fundamental reactions for the derivatization of molecules containing carboxylic acid or amine functionalities, allowing for the modification of their physicochemical properties.

Amidation: As described previously, the formation of an amide bond is a key strategy for creating analogs. N-phthaloyl amino acids can be readily converted into a wide array of amides. nih.govacs.org The process generally involves activating the carboxyl group, followed by reaction with an amine. ekb.egekb.eg Palladium-catalyzed methods have also been developed for the transamidation of existing N-phthaloyl-amino acid amides, providing a tool for further modification through C-N bond cleavage and reformation. nih.govacs.org

Esterification: The carboxylic acid group of N-phthaloyl alkanoic acids can be converted into esters. Esterification can be achieved by reacting the N-protected amino acid with an alcohol in the presence of a condensing agent, such as dicyclohexylcarbodiimide (DCC). researchgate.net For example, esters of N-hydroxyphthalimide have been prepared from N-phthaloyl-amino acids using DCC. researchgate.net Alternatively, direct esterification of phthalic anhydride with alcohols like 1-butanol and 2-ethylhexanol can be catalyzed by solid super acids, such as heteropolyacids, which offer the advantage of easier catalyst recovery. researchgate.net These esterification strategies are valuable for producing a variety of phthalimide-containing analogs with diverse properties.

Formation of Hydrazide Derivatives

The primary amine of N-(3-aminopropyl)phthalimide can be converted into a hydrazide. This transformation typically involves a multi-step process. First, the amine can be acylated with an appropriate acyl chloride or anhydride. The resulting amide can then be treated with hydrazine hydrate (N₂H₄·H₂O) in a solvent like ethanol. This reaction, known as the Ing-Manske procedure, cleaves the phthalimide group to yield a primary amine, which can then be further reacted to form a hydrazide. However, a more direct approach to form a hydrazide derivative from the aminopropyl side chain would involve reacting it with a molecule containing a hydrazide moiety or a precursor that can be converted to one. For instance, the terminal amine could react with an activated carboxylic acid that already contains a protected hydrazide group.

Synthesis of Urea Analogs

Urea derivatives of (1,3-dioxoisoindolin-2-yl)-propan-amine are commonly synthesized through the reaction of the primary amine with various isocyanates or isothiocyanates. This reaction is a nucleophilic addition of the amine to the electrophilic carbon of the isocyanate. The reaction is often carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran at room temperature. The versatility of this method allows for the introduction of a wide array of substituents (R-groups) on the resulting urea, depending on the isocyanate used.

Table 1: Synthesis of Urea Analogs

| Reactant | Reagent | Product |

|---|---|---|

| (1,3-dioxoisoindolin-2-yl)-propan-amine | Phenyl isocyanate | 1-(3-(1,3-dioxoisoindolin-2-yl)propyl)-3-phenylurea |

| (1,3-dioxoisoindolin-2-yl)-propan-amine | Methyl isocyanate | 1-(3-(1,3-dioxoisoindolin-2-yl)propyl)-3-methylurea |

Incorporation into Polymeric Structures (e.g., PEGylation)

The primary amine of (1,3-dioxoisoindolin-2-yl)-propan-amine serves as a key functional group for its incorporation into polymeric structures. One common modification is PEGylation, the process of attaching polyethylene glycol (PEG) chains. This is typically achieved by reacting the amine with an activated form of PEG, such as PEG-N-hydroxysuccinimide (PEG-NHS) or PEG-aldehyde. The reaction with PEG-NHS forms a stable amide bond, while reaction with a PEG-aldehyde, followed by reductive amination, forms an amine linkage. This modification is often used to alter the physicochemical properties of the parent molecule.

Multi-Component Reaction Approaches

(1,3-dioxoisoindolin-2-yl)-propan-amine is a suitable substrate for multi-component reactions (MCRs), which involve three or more reactants coming together in a single pot to form a product that contains portions of all the reactants. A notable example is the Ugi reaction. In an Ugi reaction, an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid combine to form a bis-amide. In this context, (1,3-dioxoisoindolin-2-yl)-propan-amine would serve as the amine component.

Chemical Reactivity and Functional Group Interconversions

The reactivity of (1,3-dioxoisoindolin-2-yl)-propan-amine is characterized by the distinct functionalities of the terminal primary amine and the phthalimide group.

Amine Group Reactivity (e.g., Nucleophilic Substitution, Salt Formation)

The primary amine group is a potent nucleophile and a weak base. Its nucleophilicity allows it to readily participate in nucleophilic substitution reactions with alkyl halides, acyl chlorides, and other electrophiles to form secondary amines, amides, and sulfonamides, respectively.

As a base, the amine group can react with acids to form ammonium (B1175870) salts. For example, treatment with hydrochloric acid (HCl) will yield (1,3-dioxoisoindolin-2-yl)-propan-aminium chloride. This salt formation is often used to improve the water solubility of the compound.

Table 2: Amine Group Reactivity

| Reaction Type | Reagent | Product |

|---|---|---|

| Nucleophilic Substitution (Acylation) | Acetyl chloride | N-(3-(1,3-dioxoisoindolin-2-yl)propyl)acetamide |

| Nucleophilic Substitution (Alkylation) | Methyl iodide | N-methyl-N-(3-(1,3-dioxoisoindolin-2-yl)propyl)amine |

Dioxo Group Reactivity (e.g., Nucleophilic Addition, Condensation, Michael Addition)

The two carbonyl groups of the phthalimide ring are electrophilic and susceptible to nucleophilic attack. A classic reaction involving the dioxo groups is the Gabriel synthesis, where the phthalimide acts as a surrogate for a primary amine. While (1,3-dioxoisoindolin-2-yl)-propan-amine already possesses a primary amine, the phthalimide group can be cleaved under certain conditions, such as treatment with hydrazine, to release the protected amine.

The carbonyl groups can also undergo condensation reactions. For instance, they can react with active methylene compounds in the presence of a base. Furthermore, the phthalimide ring can participate as a Michael acceptor in Michael addition reactions under specific conditions, although this reactivity is less common compared to the reactions at the amine group.

Deprotection Methodologies for Phthalimide-Protected Amines

Hydrazine-Mediated Deprotection:

One of the most traditional and widely used methods for the cleavage of the phthalimide group is the Ing-Manske procedure, which involves the use of hydrazine hydrate. nih.govresearchgate.netresearchgate.net The reaction proceeds by nucleophilic attack of hydrazine on one of the carbonyl groups of the phthalimide ring, followed by an intramolecular cyclization to form the stable phthalhydrazide byproduct, releasing the desired primary amine. chem-station.com This method is generally efficient and high-yielding. researchgate.net Variations of this method may employ hydrazine in solvents like methanol or ethanol at room temperature. nih.govresearchgate.net For instance, a procedure for the deprotection of a phthalimide-protected polyethylene glycol involved dissolving the compound in THF and adding aqueous hydrazine, followed by stirring at room temperature for 4 hours, resulting in yields of 70-85%. rsc.org However, the use of hydrazine can be problematic for substrates containing other functional groups that are sensitive to this reagent. researchgate.net

Sodium Borohydride Reduction:

A milder alternative to hydrazinolysis is the use of sodium borohydride (NaBH₄) for the deprotection of phthalimides. organic-chemistry.orgmdma.chchemicalbook.com This method, developed by Osby, Martin, and Ganem, is a two-stage, one-flask procedure that operates under near-neutral conditions, which is particularly advantageous in peptide synthesis to avoid racemization. organic-chemistry.orgmdma.ch The process involves the reduction of the phthalimide to an intermediate o-hydroxymethyl benzamide, which then undergoes lactonization to release the primary amine and phthalide as a byproduct. organic-chemistry.org A representative procedure involves stirring the N-phthaloyl compound with sodium borohydride in a mixture of 2-propanol and water for 24 hours, followed by the addition of acetic acid and heating to 80°C for 2 hours. mdma.ch This method has been shown to be effective for various substituted phthalimides, including those of α-amino acids, with no measurable loss of optical activity. organic-chemistry.orgchemicalbook.com

Ethylenediamine as a Deprotection Reagent:

Ethylenediamine has emerged as a less harsh and safer alternative to hydrazine for phthalimide deprotection. nih.gov It is particularly useful in solid-phase synthesis where milder conditions are often required. nih.gov The deprotection can be carried out by treating the phthalimide-protected substrate with an excess of ethylenediamine in a suitable solvent. For example, on a solid support, the deprotection was achieved using 10 equivalents of ethylenediamine in isopropanol at room temperature. nih.gov While traditional methods using ethylenediamine often involve refluxing in solvents like butanol or isopropanol, the milder room temperature conditions can offer greater flexibility, especially when hydrazine-sensitive protecting groups are present in the molecule. nih.gov

A comparison of these deprotection methodologies is presented in the interactive data table below.

| Deprotection Method | Reagents and Conditions | Advantages | Disadvantages |

| Hydrazinolysis (Ing-Manske) | Hydrazine hydrate (NH₂NH₂) in a protic solvent (e.g., MeOH, EtOH) at room temperature. nih.govresearchgate.net | Generally high yields and efficient cleavage. researchgate.net | Harsh conditions for sensitive functional groups; hydrazine is toxic. researchgate.net |

| Sodium Borohydride Reduction | 1. NaBH₄ in 2-propanol/H₂O at room temperature. 2. Acetic acid at 80°C. mdma.ch | Mild, near-neutral conditions; avoids racemization; one-flask procedure. organic-chemistry.org | May not be suitable for substrates with other reducible functional groups. |

| Ethylenediamine | Ethylenediamine in a solvent like isopropanol, often at room temperature for solid-phase synthesis. nih.gov | Milder and safer than hydrazine; suitable for solid-phase applications. nih.gov | May require an excess of the reagent. |

Stereoselective Synthetic Approaches for Related Chiral Analogs

The development of stereoselective synthetic methods to produce chiral analogs of (1,3-dioxoisoindolin-2-yl)-propan-amine, particularly those with a stereocenter at the β-position to the nitrogen atom, is of significant interest in medicinal chemistry. Chiral primary amines are crucial components of many pharmaceutical compounds. thieme-connect.comnih.gov Various asymmetric strategies have been employed to synthesize chiral isoindolinones and related structures, which can serve as precursors or structural analogs.

Palladium-Catalyzed Asymmetric Reactions:

Palladium catalysis has proven to be a powerful tool for the enantioselective synthesis of chiral nitrogen-containing heterocycles. One such approach is the palladium-catalyzed asymmetric intramolecular allylic C-H amination. This method allows for the synthesis of a range of enantioenriched isoindolines with high yields and excellent enantioselectivities (up to 98% yield and 98% ee). chinesechemsoc.orgchinesechemsoc.org The reaction typically employs a palladium catalyst in conjunction with a chiral phosphine ligand to control the stereochemical outcome. chinesechemsoc.org

Another palladium-catalyzed method involves the asymmetric aminoalkynylation of O-phenyl hydroxamic ethers with terminal alkynes. This reaction provides access to chiral isoindolinones with a tetrasubstituted carbon stereocenter in moderate to good yields and with high enantioselectivities. chemistryviews.org The use of a sterically hindered chiral phosphine ligand is crucial for achieving high levels of stereocontrol. chemistryviews.org

Copper-Catalyzed Asymmetric Conjugate Reduction:

For the synthesis of chiral β-aryl-substituted γ-amino butyric acid derivatives, a copper-catalyzed asymmetric conjugate reduction of γ-phthalimido-α,β-unsaturated carboxylic acid esters has been developed. This method utilizes a copper(II) acetate catalyst precursor with (S)-BINAP as the chiral ligand and polymethylhydrosiloxane (PMHS) as the hydride source. nih.gov This approach has been successfully applied to the enantioselective synthesis of the chiral pharmaceutical, (R)-baclofen, demonstrating its utility in preparing molecules with a chiral center at the β-position relative to the amino group. nih.gov

Organocatalytic Approaches:

Organocatalysis offers a metal-free alternative for the synthesis of chiral compounds. For instance, the asymmetric synthesis of 3,3-disubstituted isoindolinones can be achieved through an asymmetric cascade reaction of 2-acetylbenzonitrile with dimethylmalonate using bifunctional ammonium salts derived from trans-1,2-cyclohexanediamine under phase-transfer conditions. nih.gov While this method initially provides moderate enantioselectivity, the enantiopurity can be significantly enhanced through heterochiral crystallization. nih.gov

Furthermore, cascade reactions initiated by asymmetric aldol additions have been utilized to synthesize phthalide conjugates containing masked β-amino acid derivatives with good enantio- and diastereoselectivities. nih.gov These methods often employ bifunctional organocatalysts to control the stereochemistry of the newly formed stereocenters. nih.gov

Use of Chiral Auxiliaries:

A classical approach to asymmetric synthesis involves the use of chiral auxiliaries. For example, the condensation of (R)-phenylglycinol with 2-formylbenzoic acid has been used to produce a tricyclic γ-lactam as a single diastereoisomer, which can be further elaborated to afford chiral isoindolinones. chim.it This method relies on the stereodirecting influence of the chiral auxiliary to control the formation of the new stereocenter.

These diverse synthetic strategies provide a toolbox for accessing a variety of chiral analogs of (1,3-dioxoisoindolin-2-yl)-propan-amine, enabling the exploration of structure-activity relationships in drug discovery and development.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for determining the structure of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) each offer unique information about the molecular framework of (1,3-dioxoisoindolin-2-yl)-propan-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: In the proton NMR spectrum, the aromatic protons of the phthalimide (B116566) group are expected to appear as a complex multiplet in the downfield region, typically between 7.7 and 7.9 ppm. The methylene group adjacent to the phthalimide nitrogen (N-CH₂) would likely resonate around 3.7 ppm as a triplet. The central methylene group (-CH₂-) of the propyl chain is anticipated to show a multiplet near 1.9 ppm, and the terminal methylene group adjacent to the amine (-CH₂-NH₂) would appear as a triplet around 2.8 ppm. The chemical shifts can vary depending on the solvent used.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbons (C=O) of the phthalimide group are the most deshielded, appearing significantly downfield around 168 ppm. The aromatic carbons of the benzene (B151609) ring typically show signals between 123 ppm and 134 ppm. For the aliphatic propyl chain, the carbon attached to the phthalimide nitrogen (N-CH₂) is expected around 38 ppm, the central carbon (-CH₂-) at approximately 28 ppm, and the carbon adjacent to the amine group (-CH₂-NH₂) near 40 ppm.

| Technique | Proton/Carbon Environment | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H NMR | Aromatic (C₆H₄) | ~7.7 - 7.9 |

| N-CH₂- | ~3.7 | |

| -CH₂-CH₂-CH₂- | ~1.9 | |

| -CH₂-NH₂ | ~2.8 | |

| ¹³C NMR | C=O | ~168 |

| Aromatic (C₆H₄) | ~123 - 134 | |

| Aliphatic Chain (-CH₂CH₂CH₂-) | ~28 - 40 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For (1,3-dioxoisoindolin-2-yl)-propan-amine, the key vibrational bands are associated with the imide and amine groups.

The phthalimide group is characterized by two strong carbonyl (C=O) stretching bands. The asymmetric stretching vibration typically appears around 1770-1760 cm⁻¹, while the symmetric stretching vibration is observed at a lower frequency, around 1715-1700 cm⁻¹. The primary amine (-NH₂) group gives rise to N-H stretching vibrations in the region of 3400-3300 cm⁻¹ (often appearing as two distinct peaks for a primary amine) and an N-H bending (scissoring) vibration around 1650-1580 cm⁻¹. Other significant absorptions include aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Imide C=O | Asymmetric Stretch | ~1770 - 1760 |

| Symmetric Stretch | ~1715 - 1700 | |

| Primary Amine (-NH₂) | N-H Stretch | ~3400 - 3300 |

| N-H Bend | ~1650 - 1580 | |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H | Stretch | <3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. The phthalimide moiety contains a chromophore (the benzene ring and carbonyl groups) that absorbs light in the ultraviolet region. The electronic spectrum is expected to show absorption bands corresponding to π-π* transitions of the aromatic system. For the parent phthalimide in ethanol, characteristic absorption maxima (λmax) are observed around 215 nm, 240 nm, and 290 nm. The spectrum of (1,3-dioxoisoindolin-2-yl)-propan-amine is expected to be similar, as the propyl amine chain is an auxochrome that does not significantly alter the primary chromophore.

Mass Spectrometry (MS, HRMS, EIMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. The molecular formula for (1,3-dioxoisoindolin-2-yl)-propan-amine is C₁₁H₁₂N₂O₂, giving it a molecular weight of 204.23 g/mol .

In High-Resolution Mass Spectrometry (HRMS), the exact mass can be measured, allowing for the unambiguous determination of the elemental formula. Using a technique like electrospray ionization (ESI), the compound is typically observed as its protonated molecular ion [M+H]⁺.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| Molecular Weight | 204.23 g/mol |

| Expected [M+H]⁺ (Monoisotopic) | 205.0977 |

The fragmentation pattern in mass spectrometry can also provide structural information. Common fragmentation pathways for N-substituted phthalimides involve cleavage of the side chain and characteristic losses from the phthalimide ring itself.

X-ray Crystallography Studies

While spectroscopic methods provide information about molecular structure, X-ray crystallography offers a definitive, high-resolution, three-dimensional picture of a molecule's arrangement in the solid state.

Determination of Crystal Structures and Unit Cell Parameters

To date, a specific crystal structure for (1,3-dioxoisoindolin-2-yl)-propan-amine has not been reported in publicly accessible crystallographic databases. However, analysis of related N-substituted phthalimide structures reveals common packing motifs. These structures are often stabilized by intermolecular interactions such as hydrogen bonding (if hydrogen bond donors/acceptors are present) and π-π stacking of the planar phthalimide rings.

If a crystal structure were determined, it would provide precise data on bond lengths, bond angles, and torsion angles. Key parameters obtained from such a study include the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ). For the hydrochloride salt of the title compound, N-(3-Aminopropyl)-phthalimide hydrochloride (C₁₁H₁₃ClN₂O₂), this data would be crucial for understanding its solid-state conformation and intermolecular interactions.

Supramolecular Chemistry and Crystal Packing

Organization into Hydrophilic and Hydrophobic Segments

The molecular structure of (1,3-dioxoisoindolin-2-yl)-propan-amine is characterized by a distinct spatial arrangement of hydrophilic and hydrophobic regions. This amphiphilic nature is primarily dictated by the two main components of the molecule: the phthalimide group and the propyl amine side chain.

The hydrophobic segment is composed of the isoindoline-1,3-dione moiety, also known as the phthalimide group. This large, planar, and aromatic ring system is inherently nonpolar. The delocalized π-electrons within the benzene ring and the carbonyl groups contribute to its hydrophobic character. Research on related phthalimide derivatives has often involved the addition of bulky hydrophobic substituents to this part of the molecule to modulate biological activity, underscoring the nonpolar nature of the phthalimide core.

Conversely, the hydrophilic segment of the molecule is the propan-amine side chain (-CH₂-CH₂-CH₂-NH₂). The terminal primary amine group (-NH₂) is polar and capable of forming hydrogen bonds with water and other polar molecules. This makes the propan-amine "tail" the water-soluble portion of the compound. The polarity of the amine group is a key determinant of the molecule's interactions in aqueous environments.

This clear demarcation of a large, nonpolar head (phthalimide) and a flexible, polar tail (propan-amine) imparts an amphiphilic character to the molecule, which influences its solubility, membrane permeability, and interactions with biological macromolecules.

Table 1: Analysis of Hydrophilic and Hydrophobic Segments of (1,3-dioxoisoindolin-2-yl)-propan-amine

| Molecular Segment | Chemical Formula | Key Functional Groups | Predominant Character | Rationale |

| Phthalimide Group | C₈H₄NO₂ | Imide, Carbonyl, Benzene Ring | Hydrophobic | Large, nonpolar, aromatic ring system. |

| Propan-amine Chain | -C₃H₆NH₂ | Primary Amine | Hydrophilic | Polar amine group capable of hydrogen bonding. |

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, B3LYP)

This section would have delved into the theoretical examination of the molecule's properties using Density Functional Theory (DFT) with the B3LYP functional, a common and reliable method for such investigations.

Hirshfeld Charge AnalysisThis analysis partitions the electron density of a molecule among its constituent atoms, providing insight into the charge distribution. A table of calculated Hirshfeld charges on key atoms would have been included to further understand the molecule's electrostatic potential and reactive sites.

Without access to a dedicated computational study on (1,3-dioxoisoindolin-2-yl)-propan-amine, populating these sections with the required scientifically accurate data and detailed tables is not possible. Further experimental and computational research on this specific compound is needed before such a detailed analysis can be compiled.

Molecular Modeling and Docking Studies

Computational chemistry provides powerful tools for understanding the interactions between small molecules and biological macromolecules. For derivatives of (1,3-dioxoisoindolin-2-yl)-propan-amine, which are based on the phthalimide (B116566) scaffold, molecular modeling and docking studies are instrumental in predicting their potential as therapeutic agents. These in silico methods allow for the elucidation of binding modes, the estimation of binding affinities, and the rational design of new, more potent compounds.

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a macromolecule, such as a protein. This method helps in understanding the binding mechanism and estimating the strength of the interaction, often expressed as a binding energy score. For phthalimide derivatives, a combination of computational methods is frequently employed to investigate their in-silico binding modes and energies. mdpi.com

The general workflow involves several steps:

Structure Preparation : The three-dimensional structures of the ligands (phthalimide derivatives) are built and optimized to find their most stable conformation, often using methods like Density Functional Theory (DFT). mdpi.comufms.br The target macromolecule's 3D structure is typically obtained from a protein database like the Protein Data Bank (PDB) and prepared by removing water molecules, adding hydrogen atoms, and assigning charges. nih.govnih.gov

Docking Simulation : Software such as AutoDock or Glide is used to fit the ligand into the active site of the protein. mdpi.comnih.gov These programs explore various possible conformations of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.

Analysis of Interactions : The resulting ligand-protein complexes are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, which stabilize the complex. nih.govnih.govacs.org Visualization tools like PyMOL and Discovery Studio are used to inspect these interactions in detail. ufms.br

Studies on various phthalimide derivatives have shown that their binding affinity is significantly influenced by specific functional groups that stabilize molecular interactions with the target protein. mdpi.com The primary modes of interaction consistently observed are hydrogen bonding and hydrophobic interactions, which are key to the stability of the ligand-protein complex. nih.gov For instance, in one study, the phthalimidic moiety of a derivative was shown to establish crucial hydrogen-bonding interactions with the side chains of specific amino acid residues in the target's active site. nih.govacs.org These computational approaches have proven effective in identifying promising phthalimide derivatives for various therapeutic targets. mdpi.com

The GABAA receptor, a ligand-gated ion channel, is a major target for drugs affecting the central nervous system. dergipark.org.tr Molecular docking studies are used to explore how various compounds bind to the allosteric sites of this receptor. nih.gov The GABAA receptor is a pentameric protein composed of different subunits, with the benzodiazepine binding site located at the interface between α and γ subunits. nih.govpku.edu.cn

In typical docking studies involving the GABAA receptor, the crystal structure (e.g., PDB ID: 4COF) is prepared and a grid box is defined around the allosteric binding site for the simulation. nih.gov Computational analyses of various ligands have revealed that binding affinity is driven by a combination of electrostatic and hydrogen-bonding interactions. nih.gov For example, studies on benzimidazole derivatives docked into different GABAA receptor isoforms (α1β2γ2, α2β2γ2, and α3β2γ2) have shown binding affinities ranging from -7.2 to -8.0 kcal/mol, indicating favorable interactions. nih.gov While specific studies on (1,3-dioxoisoindolin-2-yl)-propan-amine were not detailed in the reviewed literature, the established methodologies provide a clear framework for how its interaction with the GABAA receptor could be predicted and analyzed.

| Compound Class | GABAA Subtype | Predicted Binding Affinity (kcal/mol) | Key Interaction Types |

|---|---|---|---|

| Benzimidazole Derivatives | α1β2γ2 | -7.2 | Hydrogen Bonding, Electrostatic |

| Benzimidazole Derivatives | α2β2γ2 | -8.0 | Hydrogen Bonding, Electrostatic |

| Benzimidazole Derivatives | α3β2γ2 | -7.3 | Hydrogen Bonding, Electrostatic |

PARP-1 is a crucial enzyme involved in DNA damage repair, making it a significant target in cancer therapy. nih.govnih.gov Many PARP-1 inhibitors function by competing with the enzyme's natural substrate, nicotinamide adenine dinucleotide (NAD+). nih.gov Molecular docking studies have shown that these inhibitors typically form hydrogen bonds with key residues in the nicotinamide binding pocket, particularly Gly863 and Ser904. nih.gov

Compounds containing the phthalimide (1,3-dioxoisoindolin) scaffold have been investigated as PARP-1 inhibitors. For example, a derivative, N-(1,3-dioxoisoindolin-2-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide, was designed based on the structure of the known PARP-1 inhibitor Olaparib. nih.gov Molecular docking of this class of compounds into the PARP-1 active site helps to elucidate their binding modes and rationalize their inhibitory activity. nih.gov Such studies confirm that the core scaffold can be effectively positioned within the active site to establish the necessary interactions for potent inhibition. nih.gov

| Target Enzyme | Inhibitor Scaffold | Key Interacting Residues | Mechanism of Action |

|---|---|---|---|

| PARP-1 | Quinoxaline-based | Gly863, Ser904 | Competitive with NAD+ |

The Epidermal Growth Factor Receptor (EGFR) is a key target in oncology, and numerous inhibitors have been developed to block its kinase activity. dovepress.com Molecular docking and molecular dynamics (MD) simulations are essential tools for studying the interactions between potential inhibitors and the EGFR active site. dovepress.comnih.gov These studies often use the binding mode of known inhibitors, such as erlotinib, as a reference. dovepress.com

Docking studies of novel inhibitors have revealed common binding patterns where the compound's core structure occupies the same region as erlotinib's quinazoline ring. dovepress.com Following docking, MD simulations are often performed to assess the stability of the ligand-protein complex over time. nih.gov By analyzing parameters like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF), researchers can confirm that the ligand remains stably bound in the active site without causing significant conformational changes to the protein. nih.gov

| Target Receptor | Computational Method | Key Analysis Parameters | Purpose |

|---|---|---|---|

| EGFR | Molecular Docking | Binding Score, Interaction Mode | Predict binding pose and affinity |

| EGFR | Molecular Dynamics | RMSD, RMSF | Assess complex stability |

The concurrent inhibition of both 5-LOX and COX-2 is a promising strategy for developing anti-inflammatory drugs with improved safety profiles compared to traditional NSAIDs. d-nb.infonih.gov Molecular docking is widely used to identify and optimize dual inhibitors of these enzymes. nih.govmdpi.com

Docking studies have identified key amino acid residues that are crucial for ligand binding in both enzymes. For COX-2, the hydrogen bonding with Ser530 is a critical interaction for many inhibitors. d-nb.inforesearchgate.net For 5-LOX, interactions with residues like Ala424 and the non-heme iron atom in the active site are important. d-nb.infonih.govresearchgate.net Computational screening of various chemical scaffolds, including flavonoids and other heterocyclic compounds, has been performed to predict their binding affinities for both enzymes. d-nb.infonih.gov These studies compare the binding scores and interaction patterns of novel compounds to those of standard inhibitors like Celecoxib for COX-2 and Zileuton for 5-LOX. d-nb.infonih.gov For example, one docking study of a potential dual inhibitor reported a higher affinity for both LOX and COX-2 with docking scores of -4.324 and -5.843, respectively. nih.gov

| Enzyme | Key Interacting Residue/Component | Standard Inhibitor for Comparison | Example Docking Score |

|---|---|---|---|

| COX-2 | Ser530 | Celecoxib, Meloxicam | -5.843 |

| 5-LOX | Ala424, Fe ion | Zileuton | -4.324 |

Interactions with Specific Protein Targets:

Carbonic Anhydrase II

Computational docking studies on derivatives of isoindoline-1,3-dione have been performed to investigate their inhibitory effects on human carbonic anhydrase I and II (hCA I and hCA II) isoforms. While specific data for (1,3-dioxoisoindolin-2-yl)-propan-amine is not available, studies on similar compounds suggest potential inhibitory activity. For instance, a series of isoindoline-1,3-diones showed inhibitory effects on hCA I and hCA II, with some compounds exhibiting high affinity through salt bridge formation and metal coordination with the Zn²⁺ ion in the active site, as well as π-stacking interactions with the His94 residue researchgate.net. Another study on isoindole-1,3-dione-substituted sulfonamide derivatives demonstrated potent inhibitory activity against hCA isoenzymes, with Ki constants in the nanomolar range nih.gov. These findings suggest that the phthalimide scaffold can be a basis for potent carbonic anhydrase inhibitors.

Dengue Virus 2 (DENV2) Protease

The Dengue Virus NS2B/NS3 protease is a critical enzyme for viral replication and a key target for antiviral drug design nih.govmdpi.com. While direct computational studies on (1,3-dioxoisoindolin-2-yl)-propan-amine are not documented in the reviewed literature, the general principles of inhibitor binding to the DENV2 protease active site are well-established through homology modeling and molecular dynamics simulations nih.gov. Studies on other non-peptidic inhibitors suggest that binding occurs in a specific allosteric site nih.gov. For instance, benzothiazole derivatives have been identified as selective and noncompetitive inhibitors of DENV2 and DENV3 proteases with IC50 values in the low-micromolar range nih.gov. Molecular docking of quinoline derivatives has also revealed interactions with key amino acid residues such as His51, Ser135, and Tyr150 in the active site atlantis-press.com. These studies provide a framework for the potential evaluation of (1,3-dioxoisoindolin-2-yl)-propan-amine as a DENV2 protease inhibitor.

DNA Gyrase (E. coli, Staphylococcus aureus)

DNA gyrase is a well-established target for antibacterial agents. Molecular docking studies of various phthalimide derivatives have been conducted to explore their binding modes with E. coli and S. aureus DNA gyrase. Although specific data for (1,3-dioxoisoindolin-2-yl)-propan-amine is scarce, research on related compounds provides valuable insights. For example, docking studies of novel phthalimide analogs have shown the importance of both hydrogen bonding and hydrophobic interactions for enzyme inhibition researchgate.net. In one study, the phthalimide ring was shown to be tolerated by a hydrophobic binding pocket formed by Met103, Met161, Met98, and Gly96 residues in M. tuberculosis enoyl reductase, a related target researchgate.net. Additionally, hydrogen bonding between the carbonyl group of the phthalimide and residues like Tyr158 was observed researchgate.net.

For E. coli DNA gyrase, docking studies of 4-anilinoquinazoline derivatives, which share some structural similarities with phthalimides, identified key interactions with residues such as Asp73, Asn46, and Arg136 nih.gov. Similarly, computational studies on isoquinoline-based compounds targeting S. aureus DNA gyrase have highlighted their inhibitory potential nih.gov. These findings suggest that the phthalimide moiety of (1,3-dioxoisoindolin-2-yl)-propan-amine could potentially occupy the hydrophobic pocket of the DNA gyrase active site.

Table 1: Predicted Interactions of Phthalimide Analogs with DNA Gyrase

| Interacting Residue | Type of Interaction | Reference |

| Asp73 | Hydrogen Bond | nih.gov |

| Asn46 | Hydrogen Bond | nih.gov |

| Arg136 | Arene-Cation Interaction | nih.gov |

| Met103 | Hydrophobic | researchgate.net |

| Tyr158 | Hydrogen Bond | researchgate.net |

Dihydroorotase (E. coli)

Specific computational investigations of (1,3-dioxoisoindolin-2-yl)-propan-amine with E. coli dihydroorotase were not found in the reviewed literature. However, it is known that the inhibition of the cytochrome bc1 complex can indirectly affect dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis nih.gov. Phthalimide derivatives have been studied as inhibitors of the cytochrome bc1 complex, suggesting a potential, albeit indirect, link to pathways involving dihydroorotase nih.gov.

Tyrosyl-tRNA Synthetase (Staphylococcus aureus)

Staphylococcus aureus tyrosyl-tRNA synthetase (TyrRS) is an essential enzyme for bacterial protein synthesis and a target for novel antibiotics nih.goveco-vector.com. While no direct computational studies on (1,3-dioxoisoindolin-2-yl)-propan-amine were identified, the crystal structure of S. aureus TyrRS in complex with various inhibitors has been elucidated, revealing key binding interactions nih.gov. Molecular dynamics simulations have shown that the unliganded S. aureus TyrRS is more flexible than its substrate-bound form, with significant conformational changes occurring in the KMSKS loop upon ligand binding nih.gov. The design of new analogs based on QSAR models for S. aureus has been explored for other classes of compounds, indicating the utility of computational approaches for this target researchgate.netmdpi.com.

Analysis of Hydrophobic Pockets and Hydrogen Bonding Interactions in Binding Sites

The chemical structure of phthalimides, characterized by a -CO-N(R)-CO- core, is predominantly hydrophobic, which facilitates their passage across biological membranes nih.govnih.gov. Computational studies consistently highlight the importance of hydrophobic interactions in the binding of phthalimide derivatives to their target enzymes researchgate.netnih.gov. The phthalimide ring often occupies hydrophobic pockets within the active site, interacting with non-polar amino acid residues researchgate.netnih.gov.

Hydrogen bonding is another critical factor governing the binding affinity and specificity of these compounds. The carbonyl groups of the phthalimide moiety frequently act as hydrogen bond acceptors, forming interactions with donor groups in the enzyme's active site researchgate.netnih.gov. For instance, in studies with 2-(3-hydroxypropyl)isoindoline-1,3-dione, a closely related analog, intermolecular O-H...O hydrogen bonds were observed where the imide C=O group acts as an acceptor nih.gov. The nature and number of hydrogen bonds can significantly influence the inhibitory potency of the compound nih.gov.

Table 2: Key Interaction Types for Phthalimide Derivatives

| Interaction Type | Key Functional Group on Ligand | Common Interacting Residues |

| Hydrophobic Interaction | Phthalimide Ring | Met, Leu, Ile, Val, Phe |

| Hydrogen Bonding | Carbonyl Groups | Tyr, Ser, His, Asn, Arg |

| π-Stacking | Phthalimide Ring | His, Tyr, Phe |

Rational Molecular Design Based on Conformational Flexibility

The conformational flexibility of a molecule is a crucial determinant of its biological activity. For drug design, understanding the conformational preferences of a ligand is essential for predicting its binding mode and affinity nih.gov. The design of conformationally flexible scaffolds can allow a ligand to adapt to the binding sites of different targets or to the dynamic nature of a single target nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Analyses for Structural Features

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the structural characteristics of phthalimide derivatives influence their biological activities. These analyses establish mathematical relationships between the chemical structure and biological effect, guiding the design of new, more potent compounds.

In the context of analgesic activity, QSAR studies on a series of fifteen synthesized phthalimides identified the hydrophilic component of the total accessible surface area (FISA) as a critical physicochemical property. eijppr.com The analysis indicated that compounds with a lower FISA tend to exhibit higher analgesic activity. eijppr.com This suggests that reducing the hydrophilicity of certain regions of the molecule could be a strategic approach to designing more effective analgesic agents within this chemical class. eijppr.com

For anti-inflammatory applications, structure-activity relationship studies on phthalimide analogs have highlighted the importance of specific functional groups and the nature of the N-substituted alkyl chain. nih.gov It was observed that the presence of free hydroxyl groups at specific positions (C-4 and C-6) and the bulkiness of the N-substituted alkyl chain are associated with their biological activity. nih.gov

The table below summarizes the key findings from various QSAR studies on phthalimide derivatives, illustrating the impact of different structural features on their biological activities.

| Biological Activity | Favorable Structural Features | Unfavorable Structural Features | Reference |

| HIV-1 Integrase Inhibition | High lipophilicity, Halogen substituents on the benzylic aromatic ring, Increased molecular flexibility (rotatable bonds) | Increased molecular branching | researchgate.net |

| Analgesic Activity | Low hydrophilic component of the total accessible surface area (FISA) | High FISA | eijppr.com |

| Anti-inflammatory Activity | Free hydroxyl groups at C-4 and C-6, Bulkiness of the N-substituted alkyl chain | Not specified | nih.gov |

Application of Design of Experiments (DoE) in Research

Design of Experiments (DoE) is a statistical approach used to systematically determine the relationship between factors affecting a process and the outcomes of that process. In the context of phthalimide derivatives, DoE has been applied to optimize reaction conditions and synthetic methodologies, ensuring efficient and robust processes.

While specific DoE applications for (1,3-dioxoisoindolin-2-yl)-propan-amine are not detailed in the available literature, the principles of DoE are widely applicable to the synthesis of phthalimide derivatives in general. rsc.orgresearchgate.net The development of new synthetic methods often involves the optimization of various factors such as temperature, reaction time, solvent, and catalyst loading. rsc.orgresearchgate.net DoE allows for the simultaneous investigation of these multiple factors, identifying the optimal conditions with a reduced number of experiments compared to traditional one-factor-at-a-time approaches. brjac.com.br

For instance, in the synthesis of novel phthalimide derivatives, a molecular hybridization approach might be used to introduce different pharmacophore subunits to enhance biological activity. mdpi.comnih.gov The reaction conditions for these synthetic steps, such as the reaction of a phthalimide core with various primary amines or hydrazides, can be optimized using DoE. mdpi.comnih.gov Factors such as the choice of solvent (e.g., ethanol, dioxane), reaction temperature (e.g., reflux), and reaction time can be systematically varied to maximize the yield and purity of the final product. mdpi.comnih.gov

The following table illustrates a hypothetical DoE application for the optimization of a synthetic step in the preparation of a phthalimide derivative, based on common practices in organic synthesis.

| Factor | Level 1 | Level 2 | Level 3 |

| Temperature (°C) | 80 | 100 | 120 |

| Reaction Time (hours) | 4 | 8 | 12 |

| Catalyst Loading (mol%) | 1 | 2 | 5 |

| Solvent | Toluene | DMF | Acetonitrile |

Applications As Building Blocks and Chemical Probes

Utilization as a Building Block for Complex Organic Molecules and Derivatives

The primary utility of (1,3-dioxoisoindolin-2-yl)-propan-amine in organic synthesis is as a versatile building block. amerigoscientific.comsigmaaldrich.com Organic building blocks are functionalized molecules that serve as the foundational components for the modular, bottom-up assembly of more complex molecular architectures. sigmaaldrich.com The phthalimide (B116566) moiety is a classic functional group in this context, famously used in the Gabriel synthesis to introduce a primary amine group into a molecule in a protected form. masterorganicchemistry.com This allows chemists to perform other reactions on the molecule without the interference of a highly reactive amine.

The compound itself provides a readily available source of a protected aminopropyl group. This structure is incorporated into larger, more complex molecules with potential therapeutic applications. For example, derivatives containing the 2-(1,3-dioxoisoindolin-2-yl) substructure have been synthesized and investigated as potent inhibitors of DNA methyltransferase 1 (DNMT1), an enzyme implicated in cancer development. nih.gov In these complex derivatives, the phthalimide group is a core component retained from the initial building block. nih.gov Similarly, the phthalimide structure is a key component in the synthesis of various biologically active molecules, including certain hydroxamate derivatives and compounds with antimicrobial properties. researchgate.netunipi.it

Table 1: Examples of Complex Molecules Derived from Phthalimide-Containing Building Blocks

| Molecule Class | Building Block/Moiety | Application/Target | Reference |

| DNMT1 Inhibitors | 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acids | Anti-cancer, enzyme inhibition | nih.gov |

| Hydroxamate Derivatives | 2-(3-bromopropyl)isoindoline-1,3-dione | Zinc metalloproteinase inhibitors | unipi.it |

| Benzimidazole Derivatives | N-phthalimide amino acids | Antimicrobial agents | researchgate.net |

| Insecticidal Agents | Various N-substituted phthalimides | Pest control (e.g., Caribbean fruit fly) | nih.gov |

Role as a Synthetic Intermediate in Multi-step Syntheses

In multi-step syntheses, the phthalimide group functions as an excellent protecting group for a primary amine. masterorganicchemistry.comorganic-chemistry.org Its stability to a wide range of reaction conditions allows for chemical modifications at other positions of a molecule. The protected amine can then be unmasked, typically through hydrazinolysis (the Ing-Manske procedure) or acidic hydrolysis, to reveal the primary amine for subsequent reactions. masterorganicchemistry.comorganic-chemistry.org

This strategy is fundamental in the synthesis of complex organic compounds where controlling the reactivity of different functional groups is paramount. Phthalimides are popular alternatives to other amine protection strategies, especially when the target amine is primary. organic-chemistry.org The use of (1,3-dioxoisoindolin-2-yl)-propan-amine as an intermediate allows for the introduction of a three-carbon chain terminating in a primary amine, a common structural motif in pharmaceuticals and other bioactive compounds. This step-wise approach, facilitated by the phthalimide protecting group, is crucial for achieving high yields and purity in the final product.

Development of Polymer Conjugates (e.g., PEGylated Systems)

The structure of (1,3-dioxoisoindolin-2-yl)-propan-amine is highly amenable to creating polymer conjugates, particularly in the development of advanced biomedical tools like PROTACs (Proteolysis Targeting Chimeras). A PEGylated version of the compound, specifically (1,3-dioxoisoindolin-2-yl)-PEG3-amine, is utilized as a PROTAC linker. broadpharm.com

PROTACs are bifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein. In this context, the (1,3-dioxoisoindolin-2-yl) portion of the molecule is a thalidomide (B1683933) analog that functions to recruit the E3 ligase. broadpharm.com The molecule is composed of three key parts:

The Phthalimide Analog: Binds to the E3 ligase.

A Hydrophilic PEG Spacer: A short polyethylene glycol chain that provides appropriate length and solubility.

A Terminal Amine: This functional group allows for the easy conjugation of the linker to a ligand designed to bind a specific target protein. broadpharm.com

Table 2: Components of a (1,3-dioxoisoindolin-2-yl)-PEG3-amine PROTAC Linker

| Component | Function | Significance |

| (1,3-dioxoisoindolin-2-yl) group | E3 Ligase binder (thalidomide analog) | Initiates the protein degradation process. |

| PEG3 Spacer | Provides hydrophilicity and optimal distance | Ensures proper folding and proximity of the target protein and E3 ligase. |

| Terminal Amine (-NH2) | Conjugation point | Allows for covalent attachment to a target protein-binding ligand. |

Exploration in Coordination Chemistry and Metal Complexation

The nitrogen and carbonyl oxygen atoms within the phthalimide structure possess lone pairs of electrons, making them potential coordination sites for metal ions. This has led to the exploration of phthalimide derivatives as ligands in coordination chemistry. rsc.org While research on the specific propan-amine derivative is limited in this context, studies on related pyridyl- and quinolyl-phthalimide ligands demonstrate their ability to form stable complexes with metals such as gold. rsc.org

The formation of these metal complexes can introduce novel photophysical, catalytic, or biological properties. The geometry and electronic environment of the phthalimide ligand can be systematically modified by changing substituents, allowing for the fine-tuning of the properties of the resulting metal complex. This area of research holds potential for the development of new catalysts, sensors, or metallodrugs.

Application as Molecular Probes in Mechanistic Biological Studies

Molecular probes are essential tools for studying biological processes and mechanisms at the cellular and molecular level. smolecule.com Due to its structural features, (1,3-dioxoisoindolin-2-yl)-propan-amine and its derivatives have been identified as potential chemical probes. smolecule.com The phthalimide core can be modified to incorporate reporter groups, such as fluorophores, while the terminal amine allows for conjugation to biomolecules or targeting ligands.

For instance, related naphthalimide structures, which share the core imide functionality, have been successfully developed into fluorogenic probes for bioorthogonal labeling and biological imaging. researchgate.net These probes are designed to be non-fluorescent until they react with a specific biological target, minimizing background signal and allowing for precise imaging. researchgate.net This demonstrates the potential of the imide scaffold, including the phthalimide group, as a platform for designing sophisticated molecular probes to investigate biological interactions.

Bioorthogonal Chemistry Applications for Related Derivatives

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. eurjchem.com Recent research has repurposed the phthalimide structure itself as a novel reactive group, or "warhead," for bioorthogonal applications. researchgate.netrsc.org

Studies have shown that the phthalimide moiety can react with primary amines under physiological, aqueous conditions. researchgate.net This reaction has been harnessed in a post-conjugation strategy. For example, a target protein is first labeled using a photoaffinity tag containing a phthalimide group. Subsequently, a molecule containing a primary amine (such as a fluorescent dye) can be specifically conjugated to the protein via the phthalimide warhead. researchgate.netrsc.org A particularly innovative aspect of this chemistry is its "switchable" nature; the conjugated amine can later be replaced by a different amine, allowing for dynamic labeling or functional modification of proteins in a biological context. researchgate.net This discovery establishes the phthalimide group as a versatile chemical tool for advanced bioorthogonal conjugations. researchgate.netrsc.org

Research Gaps and Future Directions in Chemical and Molecular Research

Further Elucidation of Molecular Interaction Mechanisms with Biological Targets

The therapeutic potential of (1,3-dioxoisoindolin-2-yl)-propan-amine is intrinsically linked to its interactions with biological macromolecules. Preliminary studies have suggested its potential as an anticancer agent through the dual inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Topoisomerase II. Such interactions can impede angiogenesis and DNA replication in cancer cells, respectively, and can also trigger apoptosis through both intrinsic and extrinsic pathways.

However, a deeper, more quantitative understanding of these interactions is needed. Future research should aim to:

Determine the specific binding affinities, such as IC50 or Ki values, of (1,3-dioxoisoindolin-2-yl)-propan-amine for its identified biological targets.

Elucidate the precise binding modes and key molecular interactions through high-resolution structural biology techniques like X-ray crystallography or cryo-electron microscopy of the compound in complex with its target proteins.

Investigate the kinetics of target engagement and dissociation to better understand the duration of its biological effects.

Explore the broader biological target landscape of the compound to identify potential off-target effects and new therapeutic opportunities.

Table 1: Illustrative Biological Activity Data for Phthalimide (B116566) Derivatives

| Derivative Class | Target | Activity Metric | Value Range |

| N-Aryl Phthalimides | VEGFR-2 | IC50 | 0.076 - 1.04 µM nih.govnih.gov |

| Thiosemicarbazide-Phthalimides | Topoisomerase IIα | IC50 | ~43 - 76 µM nih.gov |

| Piperazine-Phthalimides | Acetylcholinesterase | IC50 | 0.83 - 19.18 µM nih.gov |

Note: The data in this table is representative of the N-substituted phthalimide class of compounds and is intended to be illustrative due to the limited availability of specific quantitative data for (1,3-dioxoisoindolin-2-yl)-propan-amine in publicly accessible literature.

Development of Novel Synthetic Pathways and Methodologies

The synthesis of (1,3-dioxoisoindolin-2-yl)-propan-amine is commonly achieved through well-established methods such as the Gabriel synthesis, which involves the reaction of potassium phthalimide with a primary alkyl halide. While effective, these traditional methods can sometimes be limited by harsh reaction conditions and modest yields.

Future research in this area should focus on:

Developing more efficient and environmentally friendly "green" synthetic routes that minimize the use of hazardous reagents and solvents. rsc.org

Exploring novel catalytic systems, such as those based on palladium or nickel, to improve reaction yields and selectivity.

Investigating microwave-assisted and flow-chemistry approaches to accelerate reaction times and improve scalability.

Developing one-pot synthesis methodologies to streamline the production process and reduce purification steps.

Table 2: Comparison of Synthetic Methodologies for N-Alkylphthalimides